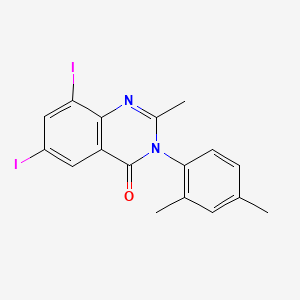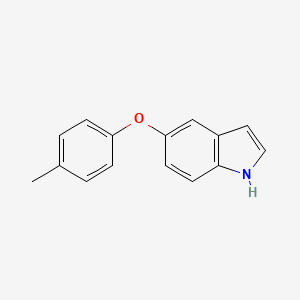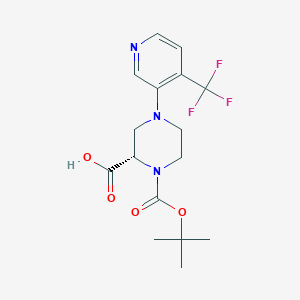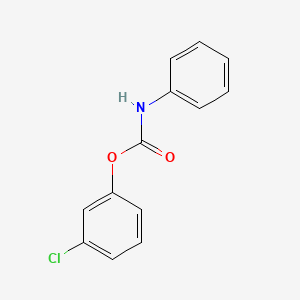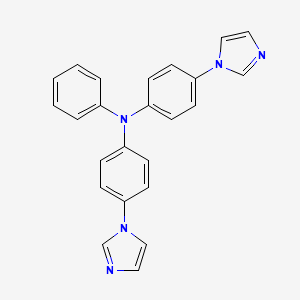
N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline” is a complex organic compound featuring multiple imidazole groups Imidazole is a five-membered ring containing two nitrogen atoms, which is a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline” typically involves multi-step organic reactions. One possible route could involve:
Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the imidazole ring to the phenyl group: This step might involve a nucleophilic aromatic substitution reaction where an imidazole derivative reacts with a halogenated benzene compound.
Coupling of the two imidazole-substituted phenyl groups: This could be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could potentially reduce any nitro groups present in the compound to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, “N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline” could be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, this compound might be investigated for its potential as an enzyme inhibitor or as a building block for more complex biologically active molecules.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity, due to the presence of imidazole rings which are known to interact with biological targets.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of “N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline” would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The imidazole rings could interact with metal ions or other functional groups in the target molecule, stabilizing the compound’s binding.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another compound with a similar imidazole structure, known for its biological activity.
2-Phenylimidazole: A simpler imidazole derivative with applications in medicinal chemistry.
4,5-Diphenylimidazole: A compound with two phenyl groups attached to the imidazole ring, used in various chemical applications.
Uniqueness
“N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline” is unique due to the presence of multiple imidazole rings and phenyl groups, which could confer distinct chemical and biological properties compared to simpler imidazole derivatives. This structural complexity might enhance its binding affinity to biological targets or improve its material properties in industrial applications.
Properties
Molecular Formula |
C24H19N5 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-imidazol-1-yl-N-(4-imidazol-1-ylphenyl)-N-phenylaniline |
InChI |
InChI=1S/C24H19N5/c1-2-4-22(5-3-1)29(23-10-6-20(7-11-23)27-16-14-25-18-27)24-12-8-21(9-13-24)28-17-15-26-19-28/h1-19H |
InChI Key |
SRABTHMVPIPWSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N3C=CN=C3)C4=CC=C(C=C4)N5C=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



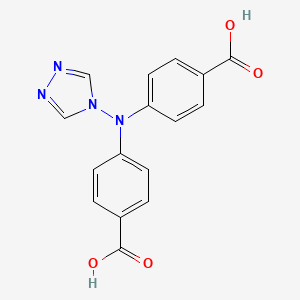
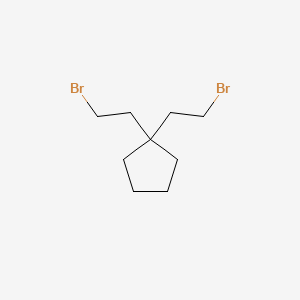
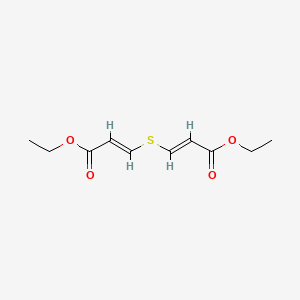
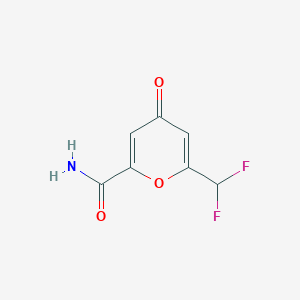
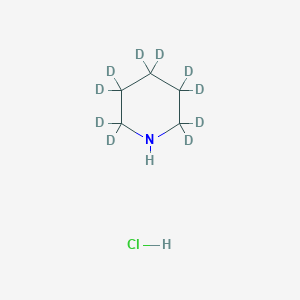
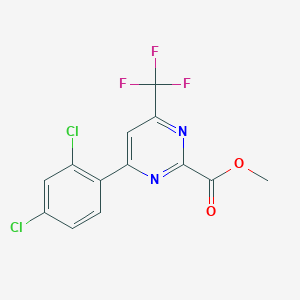

![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
